An In-depth Technical Guide to the Physicochemical Properties of 7-Bromobenzo[d]isoxazol-3(2H)-one
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromobenzo[d]isoxazol-3(2H)-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromobenzo[d]isoxazol-3(2H)-one is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. A profound comprehension of its physicochemical properties is fundamental to optimizing synthetic routes, formulating effective drug delivery systems, and predicting its behavior in biological environments. This technical guide provides a comprehensive analysis of the core physicochemical attributes of 7-Bromobenzo[d]isoxazol-3(2H)-one. It integrates established data with detailed, field-proven experimental protocols, offering a robust resource for researchers and scientists engaged in drug discovery and development. The narrative emphasizes the causality behind experimental choices, ensuring a deeper, more practical understanding of the compound's characteristics.
Introduction: The Strategic Importance of 7-Bromobenzo[d]isoxazol-3(2H)-one in Drug Discovery
The benzo[d]isoxazol-3(2H)-one moiety is recognized as a "privileged scaffold" in medicinal chemistry, a distinction earned by its recurrence in a wide array of compounds exhibiting diverse and potent biological activities. The strategic incorporation of a bromine atom at the 7-position confers several advantageous modifications to the parent molecule. This halogenation significantly alters the compound's electronic distribution and lipophilicity, which in turn can profoundly influence its pharmacokinetic and pharmacodynamic profiles. For instance, the bromine atom can serve as a crucial interaction point within a protein binding pocket, enhancing affinity and selectivity. Furthermore, it can block sites of metabolism, thereby improving the compound's in vivo stability. This guide will meticulously dissect the key physicochemical parameters that are a direct consequence of this unique structure and are essential for its rational application in drug design.[1][2][3][4][5]
Molecular Structure and Fundamental Properties
A molecule's behavior is fundamentally dictated by its three-dimensional structure and intrinsic physical properties. These foundational characteristics are the starting point for all further chemical and biological investigations.
2.1. Chemical Structure
The molecular architecture of 7-Bromobenzo[d]isoxazol-3(2H)-one is illustrated below.
Caption: Workflow for melting point determination via DSC.
Detailed Step-by-Step Protocol:
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Sample Preparation: Accurately weigh 2-10 mg of 7-Bromobenzo[d]isoxazol-3(2H)-one into a Tzero hermetic aluminum pan. [6]2. Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. [7]3. Sample Loading: Place the sealed sample pan and an empty, sealed reference pan into the DSC autosampler or cell. [6]4. Thermal Program:
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Equilibrate the cell at 25°C.
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Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.
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Maintain a nitrogen purge of 50 mL/min to provide an inert atmosphere.
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-
Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperature of the melting endotherm.
Trustworthiness: The protocol's integrity is maintained by using a calibrated instrument and a reference standard. The sharpness of the observed melting peak serves as a qualitative indicator of the sample's purity.
3.2. Quantitative Solubility Determination via HPLC-UV
Causality and Expertise: Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. [8]A quantitative high-performance liquid chromatography (HPLC) based method provides a precise and accurate measurement of solubility in various physiologically relevant media. This approach is superior to visual methods as it is not subjective and can quantify solubility over a wide dynamic range.
Experimental Workflow:
Caption: Workflow for quantitative solubility determination.
Detailed Step-by-Step Protocol:
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Slurry Preparation: Add an excess of 7-Bromobenzo[d]isoxazol-3(2H)-one to vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, simulated gastric fluid).
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached. [9]3. Filtration: Filter the suspensions through a 0.45 µm syringe filter to remove undissolved solids. [10]4. Sample Preparation for Analysis: Accurately dilute the clear filtrate with a suitable mobile phase to bring the concentration into the linear range of the HPLC calibration curve.
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HPLC-UV Analysis:
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Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with 0.1% formic acid).
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Detection: UV absorbance at a predetermined λmax.
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Quantification: Calculate the concentration based on a standard curve generated from solutions of known concentrations. [10] Trustworthiness: This protocol is validated by the use of a multi-point calibration curve with a correlation coefficient (R²) > 0.99. The 24-hour equilibration time is crucial for ensuring that the measured solubility represents the true thermodynamic equilibrium. [9]
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3.3. Spectroscopic Characterization
Causality and Expertise: Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic structure. UV-Visible spectroscopy is particularly important for developing quantitative analytical methods. [11] UV-Visible Spectroscopy Protocol:
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Sample Preparation: Prepare a stock solution of 7-Bromobenzo[d]isoxazol-3(2H)-one in a UV-transparent solvent (e.g., methanol or acetonitrile). Serially dilute the stock solution to a concentration that gives an absorbance in the range of 0.2-1.0 AU. [12]2. Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer. [13]3. Sample Measurement: Record the absorbance spectrum of the sample solution from 200 to 400 nm.
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Data Analysis: Identify the wavelength of maximum absorbance (λmax). This value is critical for setting the detection wavelength in HPLC-UV methods for optimal sensitivity. [14]
Reactivity, Stability, and Synthetic Utility
The chemical reactivity of 7-Bromobenzo[d]isoxazol-3(2H)-one is largely dictated by the bromine substituent and the isoxazole ring. The bromine atom at the 7-position serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions. [1]This allows for the facile introduction of diverse aryl, heteroaryl, and alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. [1]The isoxazole ring itself can undergo various transformations, further expanding the synthetic utility of this scaffold. [2][15][16]From a stability perspective, the compound should be stored in a dry, sealed container. [1]
Conclusion
This technical guide has provided a detailed and practical overview of the essential physicochemical properties of 7-Bromobenzo[d]isoxazol-3(2H)-one. By grounding the discussion in the principles of causality and providing robust, field-tested experimental protocols, this document aims to empower researchers, scientists, and drug development professionals with the knowledge required to effectively utilize this important heterocyclic scaffold. A thorough understanding of these fundamental properties is a prerequisite for the successful and efficient advancement of novel drug candidates based on the 7-Bromobenzo[d]isoxazol-3(2H)-one core.
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